

Application Note: Evaluating the Effect of Swelyyplranl-NH2 on Transepithelial Electrical Resistance (TEER)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Swelyyplranl-NH2

Cat. No.: B10861827

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction Transepithelial Electrical Resistance (TEER) is a critical, non-invasive method used to quantitatively measure the integrity of tight junction dynamics in epithelial and endothelial cell monolayers.[1][2][3] TEER values are a reliable indicator of the barrier function of these cellular layers, which is crucial for studies in drug absorption, toxicology, and disease modeling.[2][3] A decrease in TEER suggests a disruption of the cellular barrier, while an increase can indicate an enhancement of barrier function. This application note provides a detailed protocol for assessing the impact of a novel peptide, **Swelyyplranl-NH2**, on the TEER of a confluent cell monolayer.

Swelyyplranl-NH2 is a hypothetical peptide being investigated for its potential to modulate epithelial barrier function. Understanding its effect on TEER is a primary step in characterizing its biological activity and potential therapeutic applications. This document will guide researchers through the experimental setup, measurement procedures, and data analysis required to evaluate the effects of **Swelyyplranl-NH2**.

Data Presentation

Table 1: Expected Changes in TEER ($\Omega \cdot \text{cm}^2$) in Response to **Swelyyplranl-NH2** Treatment

Treatment Group	Time Point 0h (Baseline)	Time Point 24h	Time Point 48h	Time Point 72h
Vehicle Control (0.1% DMSO)	250 ± 15	255 ± 18	252 ± 16	248 ± 17
Swelyypranl-NH2 (1 µM)	252 ± 14	280 ± 20	310 ± 22	305 ± 25
Swelyypranl-NH2 (10 µM)	248 ± 16	315 ± 25	380 ± 30	375 ± 28
Swelyypranl-NH2 (50 µM)	255 ± 18	350 ± 28	420 ± 35	410 ± 32
EGTA (Positive Control)	251 ± 15	80 ± 10	75 ± 8	70 ± 9

Note: Data are presented as mean ± standard deviation. Values are hypothetical and for illustrative purposes.

Experimental Protocols

Cell Culture and Seeding

A common cell line for TEER assays is the Caco-2 human colon adenocarcinoma cell line, which spontaneously differentiates to form a polarized epithelial monolayer with well-defined tight junctions.^{[1][4]}

- Materials:
 - Caco-2 cells (passage 20-30)
 - Dulbecco's Modified Eagle Medium (DMEM) with high glucose
 - 10% Fetal Bovine Serum (FBS)
 - 1% Penicillin-Streptomycin
 - 0.1% Non-Essential Amino Acids (NEAA)

- Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)
- Cell culture plates
- Incubator (37°C, 5% CO₂)
- Protocol:
 - Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency.
 - Trypsinize the cells and resuspend them in fresh culture medium.
 - Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6×10^4 cells/cm².
 - Add fresh culture medium to both the apical and basolateral compartments.
 - Culture the cells for 21-28 days to allow for full differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
 - Monitor the formation of the monolayer by measuring the TEER every other day until a stable baseline is achieved (typically $>200 \Omega \cdot \text{cm}^2$).[\[4\]](#)

TEER Measurement Procedure

TEER is measured using an epithelial voltohmmeter (EVOM) with "chopstick" electrodes.[\[5\]](#)[\[6\]](#)
[\[7\]](#)

- Materials:
 - EVOM meter (e.g., Millicell® ERS-2 or WPI EVOM2™)[\[7\]](#)[\[8\]](#)
 - "Chopstick" electrodes (e.g., STX2)[\[9\]](#)
 - 70% Ethanol for sterilization
 - Sterile Phosphate-Buffered Saline (PBS)
 - Warming plate (optional, to maintain temperature)[\[4\]](#)

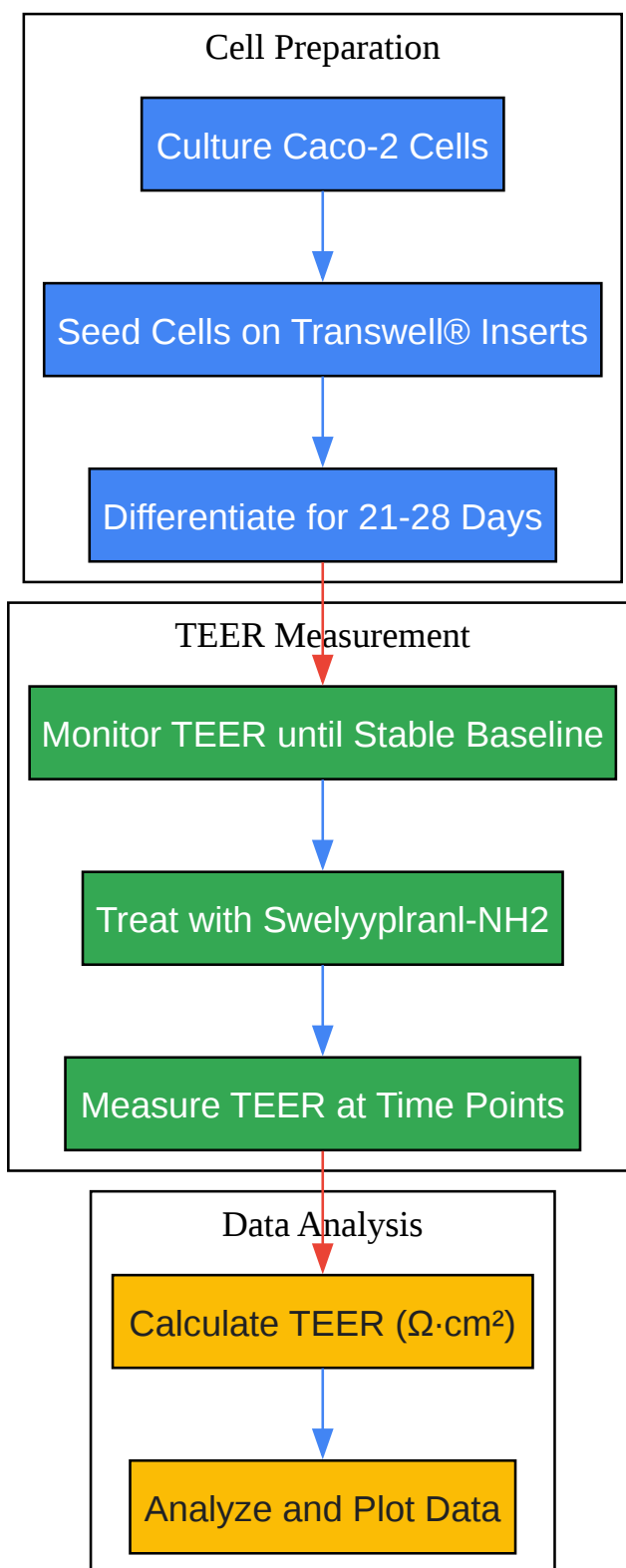
- Protocol:
 - Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15 minutes and then allowing them to air dry in a sterile hood.[5][9]
 - Equilibrate the cell culture plates to room temperature for a consistent measurement temperature, as TEER is temperature-sensitive.[9] Alternatively, use a warming plate.[4]
 - Rinse the electrodes with sterile PBS before the first measurement and between different treatment groups.[5]
 - Place the shorter electrode into the apical compartment and the longer electrode into the basolateral compartment of the Transwell® insert. Ensure the electrodes are positioned consistently in each well to minimize variability.[9]
 - Record the resistance reading (in Ω) from the EVOM meter once the value stabilizes.[5]
 - Measure the resistance of a blank Transwell® insert (without cells) containing only cell culture medium. This value will be subtracted from the readings of the cell-containing inserts.[9]
 - Calculate the TEER value (in $\Omega \cdot \text{cm}^2$) using the following formula: $\text{TEER } (\Omega \cdot \text{cm}^2) = (R_{\text{sample}} - R_{\text{blank}}) \times A$ Where:
 - R_{sample} is the resistance of the cell monolayer.
 - R_{blank} is the resistance of the blank insert.
 - A is the surface area of the Transwell® membrane (e.g., 0.33 cm^2 for a 24-well plate).[9]

Treatment with Swelypylranl-NH₂

- Materials:
 - Differentiated Caco-2 cell monolayers in Transwell® inserts
 - **Swelypylranl-NH₂** stock solution (dissolved in a suitable vehicle, e.g., DMSO)

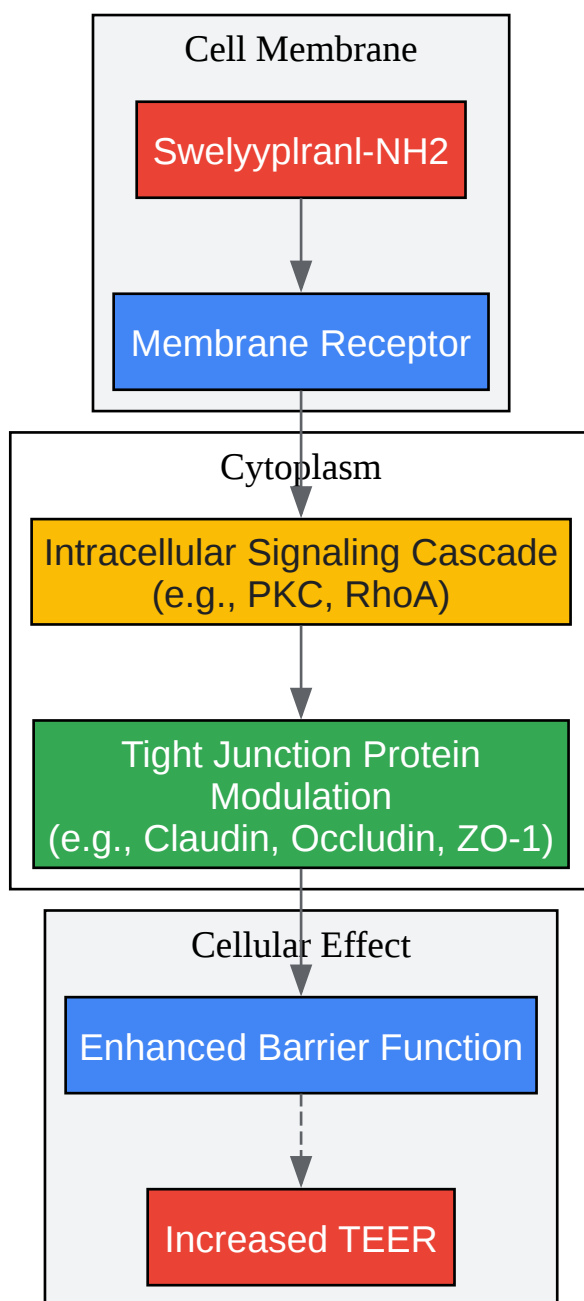
- Vehicle control (e.g., 0.1% DMSO in culture medium)
- Positive control (e.g., EGTA, a calcium chelator known to disrupt tight junctions)
- Fresh cell culture medium
- Protocol:
 - Once the Caco-2 monolayers have reached a stable baseline TEER, gently remove the medium from the apical and basolateral compartments.
 - Prepare the treatment solutions by diluting the **Swelypyran-1-NH₂** stock solution and the positive control in fresh culture medium to the desired final concentrations. Also prepare the vehicle control.
 - Add the respective treatment solutions to the apical and/or basolateral compartments of the Transwell® inserts.
 - Measure the TEER at designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours) after treatment.
 - At each time point, follow the TEER measurement protocol described in section 2.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for TEER measurement.



[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway for **Swelyypranl-NH2**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. World Precision Instruments | TEER Measurement [wpi-europe.com]
- 3. wpiinc.com [wpiinc.com]
- 4. wpiinc.com [wpiinc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 2.3. Measurement of Transepithelial Electrical Resistance (TEER) [bio-protocol.org]
- 7. Millicell® ERS-2 Voltohmmeter | Life Science Research | Merck [merckmillipore.com]
- 8. wpiinc.com [wpiinc.com]
- 9. medicine.umich.edu [medicine.umich.edu]
- To cite this document: BenchChem. [Application Note: Evaluating the Effect of Swelyypranl-NH₂ on Transepithelial Electrical Resistance (TEER)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861827#techniques-for-measuring-changes-in-transepithelial-electrical-resistance-with-swelyypranl-nh2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com